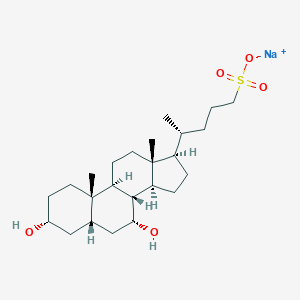![molecular formula C26H27N3O2 B237142 N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B237142.png)
N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide, commonly known as PIPER, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PIPER belongs to the class of piperazine compounds, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of PIPER involves its interaction with specific targets in the body, such as receptors and enzymes. In cancer cells, PIPER has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP activity, PIPER induces DNA damage and triggers apoptosis in cancer cells. In neurology and psychiatry, PIPER has been shown to modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
PIPER has been shown to have various biochemical and physiological effects in the body. In cancer cells, PIPER induces DNA damage and triggers apoptosis, leading to the inhibition of cancer cell growth. In neurology and psychiatry, PIPER has been shown to modulate the activity of dopamine and serotonin receptors, leading to the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PIPER in lab experiments is its potential therapeutic applications in various fields such as cancer research, neurology, and psychiatry. However, one of the limitations of using PIPER in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
Zukünftige Richtungen
There are several future directions for the research on PIPER. One of the future directions is to study the potential therapeutic applications of PIPER in other fields such as immunology and infectious diseases. Another future direction is to develop more potent and selective derivatives of PIPER for improved therapeutic efficacy and reduced toxicity. Additionally, further studies are needed to understand the mechanism of action of PIPER in different cell types and physiological conditions.
Synthesemethoden
The synthesis of PIPER involves the reaction between 4-bromo-N-(4-fluorophenyl)benzamide and 4-piperidinone hydrochloride in the presence of a base such as potassium carbonate. This reaction yields PIPER as a white solid, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
PIPER has been studied for its potential therapeutic applications in various fields such as cancer research, neurology, and psychiatry. In cancer research, PIPER has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In neurology and psychiatry, PIPER has been studied for its potential to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which play a crucial role in the regulation of mood and behavior.
Eigenschaften
Molekularformel |
C26H27N3O2 |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
4-phenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C26H27N3O2/c1-2-25(30)29-18-16-28(17-19-29)24-14-12-23(13-15-24)27-26(31)22-10-8-21(9-11-22)20-6-4-3-5-7-20/h3-15H,2,16-19H2,1H3,(H,27,31) |
InChI-Schlüssel |
NIVJTDXKYXWXLG-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B237064.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B237066.png)

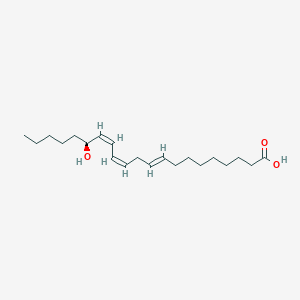
![2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B237090.png)
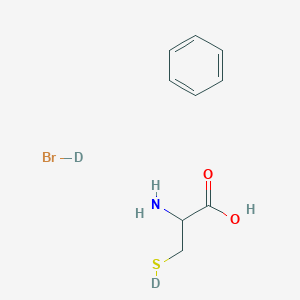
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)
![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B237104.png)
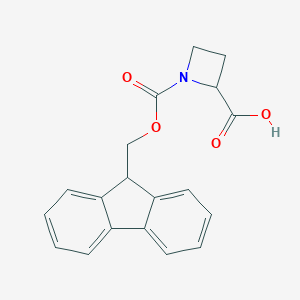
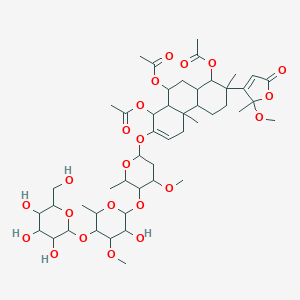
![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B237119.png)
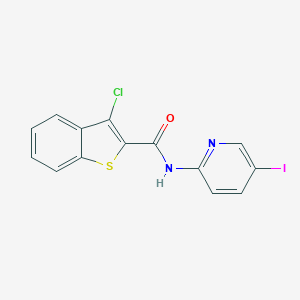
![(E)-N-butyl-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide](/img/structure/B237132.png)
